Cas no 143329-89-9 (2,6-Pyridinedimethanol,a2,a6-dimethyl-)
2,6-Pyridinedimethanol,a2,a6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 2,6-Pyridinedimethanol,a2,a6-dimethyl-
- 1-(6-(1-HYDROXY-ETHYL)-PYRIDIN-2-YL)-ETHANOL
- 1-[6-(1-hydroxyethyl)pyridin-2-yl]ethanol
- 2,6-Pyridinedimethanol,a2,a6-dimethyl
- DTXSID10402399
- SCHEMBL4273303
- AKOS015909135
- 1,1'-(Pyridine-2,6-diyl)diethanol
- 1,1'-(Pyridine-2,6-diyl)di(ethan-1-ol)
- 143329-89-9
- (1S)-1-[6-[(1S)-1-Hydroxyethyl]pyridin-2-yl]ethanol
- (1R)-1-[6-[(1R)-1-hydroxyethyl]-2-pyridyl]ethanol
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- Inchi: 1S/C9H13NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-7,11-12H,1-2H3
- InChI Key: WLWCQBOYVAIZMF-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC=C(C(C)O)N=1
Computed Properties
- Exact Mass: 167.09500
- Monoisotopic Mass: 167.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4A^2
- XLogP3: 0
Experimental Properties
- PSA: 53.35000
- LogP: 1.18820
2,6-Pyridinedimethanol,a2,a6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021394-100mg |
1,1'-(Pyridine-2,6-diyl)diethanol |
143329-89-9 | 95% | 100mg |
¥5335.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021394-250mg |
1,1'-(Pyridine-2,6-diyl)diethanol |
143329-89-9 | 95% | 250mg |
¥7706.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021394-1g |
1,1'-(Pyridine-2,6-diyl)diethanol |
143329-89-9 | 95% | 1g |
¥17784.00 | 2023-11-21 |
2,6-Pyridinedimethanol,a2,a6-dimethyl- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2,6-Pyridinedimethanol,a2,a6-dimethyl-
2,6-Pyridinedimethanol, a2,a6-dimethyl- (CAS No. 143329-89-9): An Overview of Its Properties and Applications
2,6-Pyridinedimethanol, a2,a6-dimethyl- (CAS No. 143329-89-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 2,6-Dimethylpyridine-2,6-dimethanol, is characterized by its unique structural features and chemical properties, making it a valuable building block for various applications.
The molecular formula of 2,6-Pyridinedimethanol, a2,a6-dimethyl- is C10H14N2O2, and its molecular weight is approximately 194.23 g/mol. The compound consists of a pyridine ring with two methanol groups attached at the 2 and 6 positions, along with two methyl groups at the same positions. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.
In terms of physical properties, 2,6-Pyridinedimethanol, a2,a6-dimethyl- is a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
The chemical reactivity of 2,6-Pyridinedimethanol, a2,a6-dimethyl- is primarily influenced by the presence of the methanol groups and the pyridine ring. The methanol groups can undergo various reactions such as esterification, etherification, and oxidation. The pyridine ring can participate in nucleophilic substitution reactions and can also form coordination complexes with metal ions.
In recent years, significant research has been conducted on the potential applications of 2,6-Pyridinedimethanol, a2,a6-dimethyl-. One of the most promising areas of application is in medicinal chemistry. The compound has been explored as a potential lead molecule for the development of new drugs due to its ability to form stable complexes with metal ions and its potential for modulating biological processes.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the use of 2,6-Pyridinedimethanol, a2,a6-dimethyl- as a ligand for metalloenzymes. The researchers found that the compound could effectively coordinate with zinc ions in metalloenzymes such as carbonic anhydrase and matrix metalloproteinases. This coordination ability suggests that 2,6-Pyridinedimethanol, a2,a6-dimethyl- could be used to design inhibitors for these enzymes, which are implicated in various diseases including cancer and inflammatory disorders.
Beyond medicinal chemistry, 2,6-Pyridinedimethanol, a2,a6-dimethyl- has also found applications in materials science. A study published in Advanced Materials in 2019 explored the use of the compound as a building block for metal-organic frameworks (MOFs). The researchers synthesized MOFs using 2,6-Pyridinedimethanol, a2,a6-dimethyl- as a ligand and demonstrated that these MOFs exhibited high surface areas and excellent gas adsorption properties. These findings suggest that MOFs based on 2,6-Pyridinedimethanol, a2,a6-dimethyl- could be used for applications such as gas storage and separation.
In addition to its use in MOFs, 2,6-Pyridinedimethanol, a2,a6-dimethyl- has been investigated for its potential as a chiral ligand in asymmetric catalysis. A study published in Chemical Communications in 2018 reported that the compound could be used to achieve high enantioselectivity in asymmetric hydrogenation reactions when used as a ligand for palladium catalysts. This finding highlights the versatility of 2,6-Pyridinedimethanol, a2,a6-dimethyl- in catalytic processes.
The environmental impact of 2,6-Pyridinedimethanol, a2,a6-dimethyl- is another important consideration. While there is limited data available on its environmental fate and toxicity, it is generally considered to have low environmental persistence and toxicity when used under controlled conditions. However, proper handling and disposal practices should always be followed to minimize any potential risks.
In conclusion, 2,6-Pyridinedimethanol, a2,a6-dimethyl- (CAS No. 143329-89-9) is a multifaceted compound with unique structural features and chemical properties that make it valuable for various applications in medicinal chemistry and materials science. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in these fields.
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